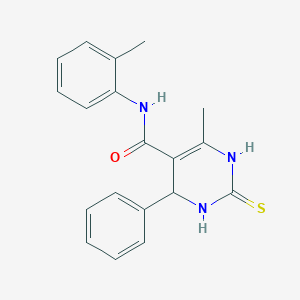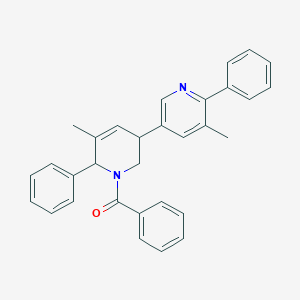
6-methyl-4-phenyl-2-thioxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Overview
Description
6-methyl-4-phenyl-2-thioxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C19H19N3OS and its molecular weight is 337.4g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-methyl-4-phenyl-2-thioxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-methyl-4-phenyl-2-thioxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Methods
The compound has been synthesized using sodium hydrogen sulfate as a catalyst in a three-component reaction. This method utilizes nontoxic, cheap catalysts and achieves moderate to high yields, indicating its efficiency and environmental friendliness (Gein, Zamaraeva, & Dmitriev, 2018).
Role as a Key Intermediate
It serves as a key intermediate in synthesizing various tetrahydropyrimidine-2-thione derivatives, highlighting its importance in the creation of new chemical entities (Fadda, Bondock, Khalil, & Tawfik, 2013).
Applications in Molecular Structure Studies
The compound has been used in X-ray crystal structure analysis and quantum chemical calculations. These studies are crucial for understanding its molecular and electronic characteristics, which are essential for potential applications in various fields (Memarian, Ranjbar, Sabzyan, Habibi, & Suzuki, 2013).
Potential as a Biological Agent
New derivatives of this compound have been synthesized and evaluated for antimicrobial activities. Some compounds exhibited significant inhibition on bacterial and fungal growth, suggesting its potential in medical applications (Akbari, Kachhadia, Tala, Bapodra, Dhaduk, Joshi, Mehta, & Pathak, 2008).
Implications in Pharmacology
The compound's derivatives have shown promise in pharmacological research, with studies investigating their anti-proliferative and anti-microbial effects. This research paves the way for its use in developing new medications (Malani, Thakkar, Thakur, Ray, & Doshi, 2016).
properties
IUPAC Name |
6-methyl-N-(2-methylphenyl)-4-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-12-8-6-7-11-15(12)21-18(23)16-13(2)20-19(24)22-17(16)14-9-4-3-5-10-14/h3-11,17H,1-2H3,(H,21,23)(H2,20,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEFFTMZEVWDOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC(=S)NC2C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-4-phenyl-2-thioxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-amino-3-[2-(4-chlorophenyl)-1-cyanovinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B415209.png)
![ethyl {4-[2-(5-amino-4-cyano-1-phenyl-1H-pyrazol-3-yl)-2-cyanovinyl]-2-methoxyphenoxy}acetate](/img/structure/B415211.png)

![4-Isopropylbenzaldehyde [4-(4-fluoroanilino)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B415217.png)
![4-Isopropylbenzaldehyde [4-[(2-furylmethyl)amino]-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B415218.png)
![5-amino-3-{1-cyano-2-[2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)phenyl]vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B415219.png)
![3-heptyl-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B415221.png)

![5-amino-3-[2-(2-chlorophenyl)-1-cyanovinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B415224.png)

![phenyl[(phenylsulfonyl)imino]methyl N-phenylbenzenecarbimidothioate](/img/structure/B415228.png)
![4-(2-Chloro-phenyl)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline](/img/structure/B415229.png)
![4-(2-chlorophenyl)-8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B415230.png)
![7-{4-Nitrophenyl}-2-methyl-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline](/img/structure/B415231.png)